![molecular formula C16H22N2O5S B2814559 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234891-14-5](/img/structure/B2814559.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, employing computational methods to develop unified pharmacophore models. This research contributes to understanding the binding mechanisms of cannabinoid receptor ligands, which can inform the development of new therapeutic agents (Shim et al., 2002).
Computational Quantum Chemical and Biological Studies
Another study provided a comprehensive computational quantum chemical (CQC), pharmacokinetic, and biological analysis of Uracil-5-Tertiary Sulfonamides, exploring their potential in various biological applications. Such studies are vital for the rational design of new drugs with improved efficacy and safety profiles (Gaurav & Krishna, 2021).
Enzyme Inhibitory Potential
Research on new sulfonamides having benzodioxane and acetamide moieties investigated their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. This work highlights the potential of such compounds in treating diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).
Synthesis and Biological Evaluation
Another area of research involves the synthesis and biological evaluation of analogues of robust and selective ligands for cannabinoid receptors, contributing to the development of potential therapeutic agents for managing pain and inflammation (Murineddu et al., 2006).
Antimicrobial and Antibacterial Agents
Several studies have synthesized and evaluated derivatives for their antimicrobial and antibacterial activities, indicating the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a promising target for cancer treatment .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2 activity , leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24(20,21)18-8-6-12(7-9-18)10-17-16(19)15-11-22-13-4-2-3-5-14(13)23-15/h2-5,12,15H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFURDUAXRAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.